Cas no 159581-33-6 ((S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid)
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
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- MDL: MFCD31716129
- Inchi: 1S/C14H26N2O6/c1-13(2,3)21-11(19)15-9(10(17)18)8-16(7)12(20)22-14(4,5)6/h9H,8H2,1-7H3,(H,15,19)(H,17,18)/t9-/m0/s1
- InChI Key: NDNCCUCKGXVEOX-VIFPVBQESA-N
- SMILES: C(O)(=O)[C@H](CN(C(OC(C)(C)C)=O)C)NC(OC(C)(C)C)=O
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D778866-1g |
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid |
159581-33-6 | 95% | 1g |
$650 | 2024-07-20 | |
| eNovation Chemicals LLC | D778866-1g |
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid |
159581-33-6 | 95% | 1g |
$650 | 2025-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY238343-1g |
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid |
159581-33-6 | ≥95% | 1g |
¥5050.00 | 2025-04-18 | |
| eNovation Chemicals LLC | D778866-1g |
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid |
159581-33-6 | 95% | 1g |
$650 | 2025-02-18 |
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid Suppliers
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid
(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid: A Comprehensive Overview
The compound with CAS No. 159581-33-6, commonly referred to as (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid, is a significant molecule in the field of organic chemistry and biochemistry. This compound is particularly notable for its role in peptide synthesis and its applications in drug discovery. The molecule's structure, which includes two Boc (tert-butoxycarbonyl) protecting groups, makes it a valuable intermediate in the synthesis of complex peptides and proteins.
The Boc protecting group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Boc(methyl)amino group at the 3-position and the Boc-amino group at the 2-position provide a controlled environment for amino acid coupling reactions. This dual protection strategy ensures that the amino groups are available for reaction while preventing unwanted side reactions during the synthesis process.
Recent studies have highlighted the importance of stereochemistry in peptide synthesis, particularly in the context of enantiomeric excess and bioavailability. The (S)-configuration of this compound plays a crucial role in determining its biological activity and interactions with target molecules. Researchers have demonstrated that the stereochemical integrity of such compounds is essential for their functionality in biological systems.
In terms of synthesis, (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is typically prepared through a multi-step process involving amino acid derivatization and selective protection. The use of chiral resolution techniques has enabled the production of enantiomerically pure material, which is critical for downstream applications in drug development.
The application of this compound extends beyond peptide synthesis. It has been utilized as a building block in the construction of bioactive molecules, including antibiotics and enzyme inhibitors. Recent advancements in medicinal chemistry have further expanded its utility, with researchers exploring its potential in targeted drug delivery systems and biotechnological applications.
From an environmental perspective, the synthesis and handling of this compound are conducted under strict safety protocols to minimize any potential impact on human health or the environment. The use of Boc protecting groups ensures that the compound remains stable during storage and transportation, further enhancing its suitability for large-scale production.
In conclusion, (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid is a versatile and important molecule in modern organic chemistry. Its unique structure, stereochemical properties, and functional groups make it an invaluable tool in peptide synthesis, drug discovery, and biotechnology. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge and therapeutic development will undoubtedly grow.
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